Tighter Regulatory Specification Limit for 2-Valeryl-Estradiol Valerate (Impurity H) vs. Other Related Substances
The Italian Medicines Agency (AIFA) specification for estradiol valerate active substance sets the limit for 2-valeryl-estradiol valerate (EP Impurity H) at ≤0.15%, which is substantially tighter than the limits for other related substances such as 17β-estradiol (≤0.5%), 4-methyl-estradiol valerate (≤0.5%), and Δ9(11)-estradiol valerate (≤0.5%) [1]. This tighter limit reflects the critical quality attribute of this specific process-related impurity and necessitates the use of a well-characterized reference standard for accurate quantification.
| Evidence Dimension | Regulatory specification limit |
|---|---|
| Target Compound Data | ≤0.15% |
| Comparator Or Baseline | 17β-estradiol ≤0.5%; 4-methyl-estradiol valerate ≤0.5%; Δ9(11)-estradiol valerate ≤0.5% |
| Quantified Difference | Impurity H limit is 0.35 percentage points (70%) lower than the limits for 17β-estradiol, 4-methyl-estradiol valerate, and Δ9(11)-estradiol valerate |
| Conditions | AIFA regulatory specification for Estradiol Valerate active substance (Italian Official Gazette No. 122, 27 May 2010) |
Why This Matters
A 70% tighter limit directly impacts analytical method sensitivity requirements, making a high-purity Impurity H reference standard indispensable for achieving the detection and quantification limits needed to demonstrate compliance.
- [1] Agenzia Italiana del Farmaco. Comunicato: Modificazione dell'autorizzazione all'immissione in commercio del medicinale «Climen». Gazzetta Ufficiale n. 122 del 27 maggio 2010. View Source
